4-Bromo-3-chloro-2-(2-methylpropoxy)pyridine
Description
4-Bromo-3-chloro-2-(2-methylpropoxy)pyridine is a halogenated pyridine derivative with a bromo (Br) group at position 4, a chloro (Cl) group at position 3, and a 2-methylpropoxy (isobutoxy) substituent at position 2.
Properties
IUPAC Name |
4-bromo-3-chloro-2-(2-methylpropoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClNO/c1-6(2)5-13-9-8(11)7(10)3-4-12-9/h3-4,6H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRYCQQMONAEHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=CC(=C1Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-2-(2-methylpropoxy)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-bromopyridine with 2-methylpropyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chloro-2-(2-methylpropoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions may produce pyridine N-oxides .
Scientific Research Applications
Medicinal Chemistry
4-Bromo-3-chloro-2-(2-methylpropoxy)pyridine has been investigated for its biological activity, particularly as a potential pharmacological agent. The presence of bromine and chlorine atoms in its structure contributes to its ability to interact with biological targets.
Case Study: Anticancer Activity
Research has indicated that pyridine derivatives exhibit anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of pyridine derivatives, emphasizing their role in cancer therapy .
Agrochemical Development
This compound is also relevant in the development of agrochemicals, particularly as a herbicide or pesticide. Its structural features allow it to act on specific biochemical pathways in plants or pests.
Case Study: Herbicidal Activity
In a study focused on herbicidal agents, derivatives of pyridine were tested for their effectiveness against various weed species. The results demonstrated that certain modifications to the pyridine structure, including those seen in this compound, enhanced herbicidal activity while minimizing phytotoxicity to crops .
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-2-(2-methylpropoxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Substituent Analysis
The key structural features of 4-Bromo-3-chloro-2-(2-methylpropoxy)pyridine are its halogen substituents (Br and Cl) and the branched alkoxy group. Below is a comparison with analogous pyridine derivatives:
Key Observations:
- Electronic Effects : The electron-withdrawing Br and Cl substituents activate the pyridine ring toward electrophilic substitution, while the alkoxy group donates electrons via resonance, creating regioselectivity in reactions .
- Solubility : Compounds with polar groups (e.g., hydrochloride salts ) exhibit higher water solubility, whereas bulky alkoxy or aryl groups enhance organic-phase solubility.
Physicochemical and Spectroscopic Data
Melting Points and Stability:
- Derivatives with aryl or amino groups (e.g., ) show higher melting points (268–287°C) due to intermolecular hydrogen bonding and π-π stacking .
- Halogenated pyridines with smaller substituents (e.g., methoxy ) likely have lower melting points, though data for the target compound are unavailable.
Spectroscopic Trends:
- ¹H NMR : The 2-methylpropoxy group in the target compound would show distinct signals for its methyl branches (δ ~1.0–1.2 ppm for CH(CH₂CH₃)₂) and methine proton (δ ~3.5–4.0 ppm) .
- IR Spectroscopy : Halogen substituents (Br, Cl) absorb in the 500–800 cm⁻¹ range, while C-O stretches from the alkoxy group appear near 1100 cm⁻¹ .
Biological Activity
4-Bromo-3-chloro-2-(2-methylpropoxy)pyridine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a bromine and chlorine substituent on the pyridine ring, along with a 2-(2-methylpropoxy) side chain, which contributes to its lipophilicity and potential bioactivity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in antibacterial and enzyme inhibition contexts. The following sections detail specific findings related to its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyridine derivatives. For instance, compounds with similar structures have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that this compound may also possess similar activity. The mechanism often involves interference with bacterial cell viability through inhibition of essential enzymes or pathways .
Table 1: Antibacterial Activity of Pyridine Derivatives
| Compound Name | Target Organism | Activity Description |
|---|---|---|
| This compound | MRSA | Potential antibacterial activity |
| 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl) | MRSA | Exhibits submicromolar inhibition |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. For example, it could inhibit key enzymes involved in bacterial metabolism or disrupt cellular processes critical for bacterial growth and survival. Similar compounds have shown that they can act as inhibitors by binding to active sites of enzymes, thus preventing substrate interaction .
Case Studies
- Inhibition of Sfp-PPTase : In studies involving pyridinyl derivatives, compounds were identified that selectively inhibited Sfp-PPTase, an enzyme crucial for bacterial viability. This suggests that similar mechanisms might be explored for this compound .
- High-throughput Screening : A high-throughput screening (HTS) methodology was employed to evaluate the biological activity of various pyridine derivatives, including those structurally related to our compound. Results indicated promising antibacterial properties and low cytotoxicity in human cell lines, which is critical for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
